2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide
Overview
Description
This compound belongs to the class of organic compounds known as 2-phenylindoles . These are indoles substituted at the 2-position with a phenyl group . It has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it a biologically active pharmacophore .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis
The structural characterization of synthesized compounds was done by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis . The molecular formula of a similar compound was reported as C17H14N3O2Cl .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the yield of a similar compound was reported as 89%, and its melting point was 211–213°C . The FT-IR, 1H-NMR, and ESI-MS spectral data were also provided .Scientific Research Applications
2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and Alzheimer's disease. It has been studied extensively in cancer research due to its ability to inhibit PAK1, a protein kinase that is overexpressed in many types of cancer. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In Alzheimer's disease research, this compound has been studied for its ability to inhibit beta-amyloid aggregation, a hallmark of the disease.
Mechanism of Action
Target of Action
Similar compounds such as 2-((1h-indol-3-yl)thio)-n-phenyl-acetamides have been found to target the rna-dependent rna polymerase (rdrp) of viruses like the respiratory syncytial virus (rsv) and influenza a virus .
Biochemical Pathways
Given its potential antiviral activity, it can be inferred that it may interfere with the viral replication pathway by inhibiting the rdrp enzyme .
Result of Action
Based on the potential antiviral activity of similar compounds, it can be inferred that the compound may lead to the inhibition of viral replication, thereby preventing the spread of the virus within the host .
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide in lab experiments include its high potency and specificity for PAK1 inhibition, as well as its ability to cross the blood-brain barrier. However, this compound has limitations such as its potential for off-target effects and its poor solubility in aqueous solutions.
Future Directions
There are several future directions for 2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide research. One area of interest is its potential use in combination therapy for cancer treatment. This compound has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. Another area of interest is its potential use in neurodegenerative diseases other than Alzheimer's disease. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease, making it a potential candidate for these diseases as well. Finally, further research is needed to optimize the synthesis method of this compound to improve its solubility and reduce off-target effects.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown potential therapeutic applications in cancer, inflammation, and Alzheimer's disease. Its mechanism of action involves the inhibition of PAK1 and beta-amyloid aggregation. This compound has several advantages and limitations for lab experiments, and there are several future directions for its research. Overall, this compound is a promising candidate for further study in the field of medicinal chemistry.
properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-21(18-14-23-19-12-6-5-11-17(18)19)22(26)24-20-13-7-4-10-16(20)15-8-2-1-3-9-15/h1-14,23H,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZRIBXANRYCPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C(=O)C3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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